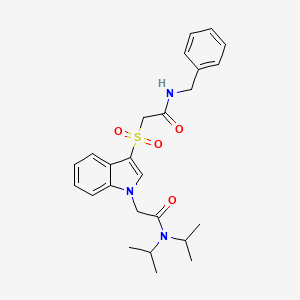

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

説明

This compound features a 1H-indole core substituted at the 3-position with a sulfonyl group linked to a 2-(benzylamino)-2-oxoethyl moiety. The indole nitrogen is further functionalized with an N,N-diisopropylacetamide group.

特性

IUPAC Name |

2-[3-[2-(benzylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4S/c1-18(2)28(19(3)4)25(30)16-27-15-23(21-12-8-9-13-22(21)27)33(31,32)17-24(29)26-14-20-10-6-5-7-11-20/h5-13,15,18-19H,14,16-17H2,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVMMSUPMWOSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with various enzymes and receptors in the body.

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions. These interactions may induce conformational changes in the target proteins, altering their activity.

Biochemical Pathways

Similar compounds have been found to influence a variety of cellular processes, including signal transduction, gene expression, and cell proliferation.

Pharmacokinetics

They are metabolized by the liver and excreted in the urine.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the potential range of targets and pathways it may affect. These effects could include changes in cell signaling, gene expression, and cellular metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other molecules in the cellular environment.

生物活性

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates an indole ring, a sulfonamide moiety, and a diisopropylacetamide group, which together contribute to its biological activity. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 469.6 g/mol. The unique structural features include:

- Indole Framework : Known for its diverse biological activities.

- Sulfonamide Group : Often associated with antibacterial properties.

- Diisopropylacetamide : Enhances lipophilicity, potentially improving bioavailability.

Biological Activity

Preliminary studies indicate that this compound may act as an inhibitor of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme . This enzyme plays a crucial role in glucocorticoid metabolism, influencing physiological processes such as glucose metabolism and inflammation. Inhibition could lead to therapeutic strategies for conditions like obesity, diabetes, and metabolic syndrome.

The compound's interaction with the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme suggests a mechanism where it binds selectively to the active site, altering enzyme activity. Molecular docking studies are recommended to visualize binding interactions and confirm this hypothesis.

In Vitro Studies

Research has shown that derivatives of benzylamino-2-oxoethyl compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress. One study identified an analog that exhibited maximal protective activity at an EC50 of , suggesting that structural modifications can enhance bioactivity .

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| Compound 1 | 97 | 6 ± 1 |

| Compound 5a | 45 | 18 ± 4 |

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the benzylamino and oxoethyl substituents can significantly impact the biological efficacy of related compounds. For instance, replacing the triazole group with amide bond isosteres maintained β-cell protective activity while improving solubility .

Potential Applications

Given its biological activity, this compound may have several therapeutic applications:

- Diabetes Management : By modulating glucocorticoid levels.

- Anti-inflammatory Treatments : Due to its potential to influence metabolic pathways.

- Cancer Research : The indole framework is often associated with anticancer properties.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Target Compound vs. Sulfonamide-Indole Derivatives ()

- Similarities: Indole Core: Shared with compounds like 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides and 2-[1-(phenylsulfonyl)-1H-indol-3-yl]acetamides. Sulfonyl Groups: Critical for hydrogen bonding and solubility; present in both target and compounds.

- Differences: Substituents: The target’s benzylamino-oxoethyl group contrasts with ’s aryl-oxoindolylideneamino groups and ’s benzothiazole-acetamide. Amide Groups: The target’s diisopropylacetamide is bulkier than the N-substituted benzenesulfonamides in or the benzothiazole-linked acetamides in .

Target Compound vs. Oxadiazole-Sulfanyl Acetamides ()

- Oxadiazole Heterocycle : Compounds like 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides incorporate oxadiazole, enhancing aromaticity and metabolic resistance compared to the target’s sulfonyl bridge.

- Synthesis : Oxadiazole derivatives require NaH/DMF conditions, whereas the target likely involves sulfonation and amidation steps.

Target Compound vs. Adamantane- and Cyclooctyl-Substituted Indoles ()

Physicochemical Properties

Q & A

Q. What synthetic strategies are optimal for preparing 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide with high purity?

Methodological Answer:

- Multi-step synthesis is required, typically involving:

- Sulfonation of the indole core using sulfonyl chloride derivatives under controlled acidic conditions (pH 4–5) .

- Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to attach the benzylamino-oxoethyl group .

- Diisopropylacetamide functionalization using alkylation or nucleophilic substitution, monitored by TLC (silica gel, ethyl acetate/hexane eluent) .

- Purification: Use column chromatography (C18 reverse-phase) and validate purity via HPLC (≥95% purity threshold) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the indole NH (~12.5 ppm), sulfonyl group (δ 3.2–3.5 ppm for SO2CH2), and diisopropyl groups (δ 1.2–1.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ≈ 510.23 Da) and isotopic patterns to rule out impurities .

- IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹ for amide C=O) and sulfonyl S=O (1350 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

- In vitro enzyme inhibition : Test against kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates (IC50 determination) .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s sulfonyl and diisopropyl groups?

Methodological Answer:

- Analog synthesis : Replace the benzylamino group with cyclopentylamino or phenethylamino variants (see and for analogous structures) .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes with protease targets (e.g., thrombin) and correlate with experimental IC50 values .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic pockets (diisopropyl groups) .

Q. What experimental approaches address contradictions in reported solubility and stability data?

Methodological Answer:

- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, validated by UV-Vis spectroscopy (λmax = 280 nm) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of sulfonyl group) .

- Buffer compatibility : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess pH-dependent instability .

Q. How can researchers optimize reaction yields while minimizing by-products in large-scale synthesis?

Methodological Answer:

- Flow chemistry : Implement continuous-flow reactors for sulfonation and amidation steps to improve mixing and heat transfer (yield increase by 15–20%) .

- Design of Experiments (DoE) : Use Minitab to optimize variables (temperature, reagent stoichiometry) for critical steps like indole sulfonation .

- In-line analytics : Employ PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real-time .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay standardization : Compare protocols for cell lines (e.g., passage number, serum concentration) and enzyme sources (recombinant vs. native) .

- Meta-analysis : Aggregate data from >3 independent studies using random-effects models to calculate pooled IC50 values (95% confidence intervals) .

- Control experiments : Verify compound integrity post-assay (e.g., LC-MS to confirm no decomposition during incubation) .

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

Methodological Answer:

- Force field limitations : Re-run docking with explicit solvent models (e.g., TIP3P water) instead of implicit solvation .

- Protein flexibility : Use molecular dynamics simulations (AMBER) to account for induced-fit binding .

- Ligand protonation states : Calculate pKa (MarvinSketch) to ensure correct tautomerization of the indole NH and sulfonyl groups .

Critical Research Gaps and Future Directions

- Metabolic stability : No data on CYP450-mediated oxidation; recommend liver microsome assays (human/rat) .

- Toxicity profiling : Absence of in vivo acute toxicity (LD50) and hERG channel inhibition data .

- Synergistic effects : Unexplored combination therapies with FDA-approved kinase inhibitors (e.g., imatinib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。